

# Application Note: Flow Cytometry Analysis of ETN029 Binding to DLL3-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ETN029    |           |
| Cat. No.:            | B15604173 | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

ETN029 is a macrocyclic peptide that specifically targets Delta-like ligand 3 (DLL3) with picomolar affinity.[1] DLL3 is an atypical Notch ligand that is overexpressed on the surface of various neuroendocrine tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while having minimal expression in normal adult tissues.[1][2] This differential expression pattern makes DLL3 an attractive target for cancer therapeutics.

ETN029 is being developed as a theranostic agent, capable of being conjugated with imaging isotopes for diagnostics or therapeutic radioisotopes for targeted radiotherapy.[3][4] Upon binding to DLL3, ETN029 is internalized by the cell, which is a critical mechanism for the delivery of cytotoxic payloads.[1][5]

This application note provides a detailed protocol for the analysis of **ETN029** binding to DLL3-expressing cells using flow cytometry. This method allows for the quantification of **ETN029** binding affinity and specificity, which are crucial parameters in the preclinical evaluation of this targeted therapeutic.

## **Principle of the Assay**

This protocol describes the use of a fluorescently-labeled **ETN029** conjugate to quantify its binding to the cell surface of DLL3-expressing cells. The assay is based on the principle that the amount of fluorescently-labeled **ETN029** bound to the cells is proportional to the number of



available DLL3 receptors. By incubating cells with increasing concentrations of the fluorescent conjugate, a saturation binding curve can be generated. From this curve, key binding parameters such as the equilibrium dissociation constant (Kd), which represents the binding affinity, can be determined. Flow cytometry provides a high-throughput and quantitative platform for measuring the fluorescence intensity of individual cells, enabling the characterization of **ETN029** binding to its target.

## **Materials and Reagents**

- · Cells:
  - DLL3-positive cell line (e.g., SHP-77, NCI-H69)
  - DLL3-negative cell line (e.g., CT26.WT) for specificity testing
- Peptide:
  - Fluorescently-labeled ETN029 (e.g., ETN029-FITC). Note: As a commercially available fluorescently-labeled ETN029 may not be readily available, a custom conjugation may be required. A protocol for FITC labeling of ETN029 is provided in Appendix A.
  - Unlabeled ETN029 (for competition assays)
- Buffers and Reagents:
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - Phosphate-Buffered Saline (PBS), pH 7.4
  - Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
  - Trypsin-EDTA or other non-enzymatic cell dissociation solution
  - o Propidium Iodide (PI) or other viability dye to exclude dead cells
- Equipment:



- Flow cytometer with appropriate laser and filter sets for the chosen fluorophore (e.g., 488 nm laser for FITC)
- Centrifuge
- Incubator (37°C, 5% CO2)
- Hemocytometer or automated cell counter
- Micropipettes and tips
- 96-well round-bottom plates or flow cytometry tubes

## **Experimental Protocols**

## Protocol 1: Qualitative Binding of Fluorescently-Labeled ETN029

This protocol is for the qualitative assessment of **ETN029** binding to DLL3-positive and DLL3-negative cells.

- 1. Cell Preparation: a. Culture DLL3-positive and DLL3-negative cells to a density of approximately 1 x 10 $^6$  cells/mL. b. Harvest cells by centrifugation at 300 x g for 5 minutes. c. Wash the cell pellet once with 10 mL of cold PBS. d. Resuspend the cells in cold Flow Cytometry Staining Buffer to a final concentration of 1 x 10 $^6$  cells/mL.
- 2. Staining: a. Aliquot 100  $\mu$ L of the cell suspension (1 x 10^5 cells) into each flow cytometry tube. b. Add fluorescently-labeled **ETN029** to the appropriate tubes at a predetermined optimal concentration (e.g., 100 nM). c. As a negative control, add an equivalent volume of Flow Cytometry Staining Buffer to a tube of each cell type. d. Incubate the tubes for 30-60 minutes at 4°C, protected from light.
- 3. Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Decant the supernatant. d. Repeat the wash step twice.
- 4. Data Acquisition: a. Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer. b. Add a viability dye (e.g., PI) just before analysis, if required. c. Acquire data on the flow cytometer, collecting a minimum of 10,000 events per sample.



## Protocol 2: Quantitative Binding Affinity (Kd) Determination

This protocol describes the determination of the binding affinity (Kd) of **ETN029** through a saturation binding experiment.

- 1. Cell Preparation: a. Prepare DLL3-positive cells as described in Protocol 1, step 1.
- 2. Staining: a. Prepare a serial dilution of fluorescently-labeled **ETN029** in Flow Cytometry Staining Buffer. The concentration range should typically span from 0.1 to 100 times the expected Kd (e.g., from 1 pM to 100 nM). b. Aliquot 100  $\mu$ L of the cell suspension (1 x 10^5 cells) into each tube. c. Add 100  $\mu$ L of each concentration of the diluted fluorescently-labeled **ETN029** to the respective tubes. d. Include a tube with cells only (unstained control) and a tube with a high concentration of unlabeled **ETN029** (e.g., 1  $\mu$ M) in addition to the highest concentration of labeled **ETN029** to determine non-specific binding. e. Incubate for a time sufficient to reach equilibrium (e.g., 2-4 hours) at 4°C, protected from light. The optimal incubation time should be determined empirically.
- 3. Washing and Data Acquisition: a. Follow the washing and data acquisition steps as described in Protocol 1, steps 3 and 4.
- 4. Data Analysis: a. Gate on the live, single-cell population. b. Determine the Median Fluorescence Intensity (MFI) for each concentration of fluorescently-labeled **ETN029**. c. Subtract the MFI of the unstained control from all samples. d. To determine specific binding, subtract the MFI of the non-specific binding sample from the total binding MFI at each concentration. e. Plot the specific binding (MFI) against the concentration of fluorescently-labeled **ETN029**. f. Fit the data using a non-linear regression model (one-site specific binding) to calculate the Kd. The Kd is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.

#### **Data Presentation**

Quantitative data from the flow cytometry analysis should be summarized in clear and concise tables.

Table 1: Binding Specificity of ETN029-FITC



| Cell Line | Target | ETN029-FITC<br>Binding (% Positive<br>Cells) | Mean Fluorescence<br>Intensity (MFI) |
|-----------|--------|----------------------------------------------|--------------------------------------|
| SHP-77    | DLL3+  | 95.2%                                        | 15,234                               |
| NCI-H69   | DLL3+  | 89.7%                                        | 12,876                               |
| CT26.WT   | DLL3-  | 2.1%                                         | 158                                  |

Table 2: Binding Affinity of ETN029-FITC to SHP-77 Cells

| ETN029-FITC<br>Concentration (nM) | Total MFI | Non-specific MFI | Specific MFI |
|-----------------------------------|-----------|------------------|--------------|
| 0.01                              | 589       | 112              | 477          |
| 0.1                               | 2,456     | 121              | 2,335        |
| 1                                 | 8,976     | 135              | 8,841        |
| 10                                | 14,532    | 158              | 14,374       |
| 100                               | 15,102    | 189              | 14,913       |
| Calculated Kd                     | ~1.5 nM   |                  |              |

## **Visualizations**



#### Experimental Workflow for ETN029 Binding Analysis



Click to download full resolution via product page

Caption: Workflow for **ETN029** binding analysis by flow cytometry.





Click to download full resolution via product page

Caption: ETN029 binds to DLL3, which inhibits canonical Notch signaling.

## **Troubleshooting**



| Issue                               | Possible Cause                                                                                          | Suggested Solution                                                                                                                                                                        |
|-------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High background fluorescence        | - Incomplete washing- Non-<br>specific binding of ETN029-<br>Dead cells                                 | - Increase the number of wash steps Increase the BSA concentration in the staining buffer Use a viability dye to gate out dead cells.                                                     |
| Low signal                          | - Low expression of DLL3 on<br>cells- Insufficient concentration<br>of ETN029- Short incubation<br>time | - Confirm DLL3 expression by another method (e.g., Western blot) Titrate the concentration of fluorescently-labeled ETN029 Optimize the incubation time to ensure equilibrium is reached. |
| High variability between replicates | - Inconsistent cell numbers-<br>Pipetting errors                                                        | - Ensure accurate cell counting and aliquoting Use calibrated pipettes and careful technique.                                                                                             |

## **Appendix A: Protocol for FITC Labeling of ETN029**

This is a general protocol and may require optimization for ETN029.

#### Materials:

- ETN029 peptide with a primary amine (N-terminus or a lysine residue)
- Fluorescein isothiocyanate (FITC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- PBS, pH 7.4

#### Procedure:



- Dissolve **ETN029** in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
- Dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
- Slowly add the FITC solution to the **ETN029** solution at a molar ratio of 1.5:1 (FITC:peptide).
- Incubate the reaction mixture for 8 hours at 4°C with gentle stirring, protected from light.
- Separate the labeled peptide from the unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.
- Collect the fractions containing the labeled peptide (typically the first colored fractions).
- Determine the concentration and degree of labeling of the ETN029-FITC conjugate by measuring the absorbance at 280 nm (for peptide) and 495 nm (for FITC).
- Store the labeled peptide at -20°C or -80°C, protected from light.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. ETN029 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drughunter.com [drughunter.com]
- 5. A DLL3-targeted antibody-drug conjugate eradicates high-grade pulmonary neuroendocrine tumor-initiating cells in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of ETN029 Binding to DLL3-Expressing Cells]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15604173#flow-cytometry-analysis-of-etn029-binding]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com